

An In-depth Technical Guide to Azido-PEG3-CH₂CO₂Me: Structure and Synthesis

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Compound of Interest

Compound Name: Azido-PEG3-CH₂CO₂Me

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure and synthesis of **Azido-PEG3-CH₂CO₂Me**, a valuable heterobifunctional linker molecule. This compound is of significant interest in the fields of drug delivery, proteomics, and materials science due to its utility in "click chemistry" and bioconjugation.

Chemical Structure and Properties

Azido-PEG3-CH₂CO₂Me, also known as Methyl 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)acetate, is a polyethylene glycol (PEG)-based linker. Its structure consists of a triethylene glycol spacer, which imparts hydrophilicity, an azide (-N₃) group for bioorthogonal conjugation, and a methyl ester (-CO₂Me) group that can be hydrolyzed to a carboxylic acid for further functionalization.

Structure:

The key structural features are:

- **Azide Group (-N₃):** Enables highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, commonly referred to as "click chemistry".

- Triethylene Glycol Spacer (- (CH₂CH₂O)₃ -): A short, flexible, and hydrophilic PEG chain that can improve the solubility and pharmacokinetic properties of the conjugated molecule.
- Methyl Ester (-CO₂Me): A protected carboxylic acid that can be readily hydrolyzed to the corresponding carboxylic acid, allowing for subsequent conjugation to amine-containing molecules via amide bond formation.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of **Azido-PEG3-CH₂CO₂Me**.

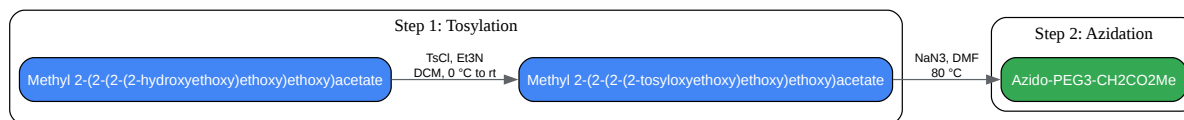
Property	Value
Molecular Formula	C ₉ H ₁₇ N ₃ O ₅
Molecular Weight	247.25 g/mol
Appearance	Colorless to light yellow oil
Purity (typical)	>95% (by HPLC)[1]
Solubility	Soluble in water, DMSO, DMF, DCM

Synthesis of Azido-PEG3-CH₂CO₂Me

The synthesis of **Azido-PEG3-CH₂CO₂Me** can be achieved through a straightforward multi-step process starting from commercially available triethylene glycol. The overall synthetic pathway involves the selective alkylation of one of the terminal hydroxyl groups of triethylene glycol with a protected carboxylic acid, followed by the conversion of the remaining hydroxyl group to an azide.

A more direct route, and the one detailed below, starts with the commercially available precursor, Methyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate. This simplifies the synthesis to a two-step process: activation of the hydroxyl group followed by nucleophilic substitution with an azide source.

Synthesis Pathway Diagram



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Caption: Synthesis pathway for **Azido-PEG3-CH2CO2Me**.

Experimental Protocols

The following protocols are based on established procedures for the tosylation and azidation of polyethylene glycol derivatives.[2]

Step 1: Synthesis of Methyl 2-(2-(2-(2-tosyloxyethoxy)ethoxy)ethoxy)acetate

This step involves the activation of the terminal hydroxyl group of Methyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate by converting it into a tosylate, which is a good leaving group for the subsequent azidation step.

Materials:

- Methyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate
- p-Toluenesulfonyl chloride (TsCl)
- Triethylamine (Et3N)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO4)

Procedure:

- Dissolve Methyl 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)acetate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Add triethylamine (Et₃N, 1.5 eq) dropwise to the solution, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq).
- Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield Methyl 2-(2-(2-(2-tosyloxyethoxy)ethoxy)ethoxy)acetate as a colorless oil.

Expected Yield: 85-95%

Step 2: Synthesis of **Azido-PEG3-CH₂CO₂Me**

This step involves the nucleophilic substitution of the tosylate group with an azide ion.

Materials:

- Methyl 2-(2-(2-(2-tosyloxyethoxy)ethoxy)ethoxy)acetate
- Sodium azide (NaN₃)

- N,N-Dimethylformamide (DMF), anhydrous
- Deionized water
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Dissolve Methyl 2-(2-(2-(2-tosyloxyethoxy)ethoxy)ethoxy)acetate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere.
- Add sodium azide (NaN₃, 3.0 eq) to the solution.
- Heat the reaction mixture to 80 °C and stir for 12-24 hours.
- Monitor the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature and pour it into deionized water.
- Extract the aqueous mixture with diethyl ether (3 x volumes).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude **Azido-PEG3-CH₂CO₂Me**.
- Further purification can be achieved by column chromatography on silica gel if necessary.

Expected Yield: >90%^[2]

Characterization

The structure and purity of the synthesized **Azido-PEG3-CH₂CO₂Me** should be confirmed by standard analytical techniques:

- ^1H NMR Spectroscopy: To confirm the presence of the characteristic protons of the PEG backbone, the methylene group adjacent to the azide, and the methyl ester.
- ^{13}C NMR Spectroscopy: To identify the carbon signals corresponding to the PEG chain, the carbon attached to the azide, and the carbonyl carbon of the ester.
- FT-IR Spectroscopy: To detect the characteristic strong, sharp absorption band of the azide group around 2100 cm^{-1} .
- Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the final product.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Applications in Research and Drug Development

Azido-PEG3-CH₂CO₂Me is a versatile building block with numerous applications:

- PROTACs (Proteolysis Targeting Chimeras): The azide group can be used to click onto a warhead that binds to a target protein, while the deprotected carboxylic acid can be coupled to a ligand for an E3 ubiquitin ligase, forming a PROTAC molecule that induces targeted protein degradation.
- Antibody-Drug Conjugates (ADCs): The azide functionality can be used to attach a cytotoxic payload to an antibody that has been modified with an alkyne-containing linker.
- Surface Modification: Immobilization of biomolecules or other functional groups onto surfaces functionalized with alkynes.
- Hydrogel Formation: Cross-linking of polymer chains containing alkyne groups for the formation of biocompatible hydrogels.
- Fluorescent Labeling: Attachment of fluorescent dyes containing alkyne groups for imaging applications.

This technical guide provides a foundational understanding of the structure, synthesis, and applications of **Azido-PEG3-CH₂CO₂Me**, a key tool for researchers and professionals in the life sciences and drug development.

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References

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